An In-Depth Technical Guide to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-81-5)
An In-Depth Technical Guide to 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-81-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Fluorinated Biphenyls in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, the fluorinated biphenyl carboxylic acid scaffold has emerged as a privileged motif, appearing in a range of therapeutic agents. This guide provides a comprehensive technical overview of a specific and valuable example: 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 505082-81-5), a key building block for the synthesis of novel therapeutics.
This document is intended to serve as a practical and in-depth resource for researchers at the forefront of drug discovery and development. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and methodologies, reflecting a commitment to scientific integrity and the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Core Molecular Attributes and Physicochemical Properties
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a synthetic organic compound characterized by a biphenyl core functionalized with two fluorine atoms at the 3 and 4' positions and a carboxylic acid group at the 4-position.
| Property | Value | Source |
| CAS Number | 505082-81-5 | [1] |
| Molecular Formula | C₁₃H₈F₂O₂ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Storage Temperature | 2-8°C, sealed in a dry environment | General knowledge |
The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties and conformation. The electron-withdrawing nature of fluorine can modulate the pKa of the carboxylic acid and influence intermolecular interactions, which are critical for target binding.
Synthesis and Purification: A Validated Protocol via Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and readily available starting materials. The following protocol provides a detailed, self-validating workflow for the synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a boronic acid derivative and an aryl halide. For the synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, a judicious choice involves the coupling of (4-boronophenyl)methan-1-ol and 1-bromo-3,4-difluorobenzene . Subsequent oxidation of the hydroxymethyl group on the biphenyl product yields the desired carboxylic acid. This strategy is often preferred as the boronic acid of the benzoic acid derivative can sometimes be less stable.
Caption: Retrosynthetic analysis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Detailed Experimental Protocol
Reaction Scheme:
(Image of the Suzuki-Miyaura coupling reaction scheme for the synthesis of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid)
Materials:
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4-Bromo-3-fluorobenzoic acid
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4-Fluorophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (1 M)
Instrumentation:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Büchner funnel and flask
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pH meter or pH paper
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
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Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromo-3-fluorobenzoic acid.
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Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product is an off-white solid. Acidify the aqueous layer from the initial extraction with 1 M HCl to pH 2-3 to precipitate the carboxylic acid. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Yield: Typical yields for this reaction are in the range of 75-85%.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data represent the expected spectroscopic signatures for 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The carboxylic acid proton will appear as a broad singlet significantly downfield (δ > 12 ppm).
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¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR will display distinct signals for the carboxyl carbon (around δ 167 ppm) and the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.
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C-F stretching vibrations in the fingerprint region, typically between 1100-1300 cm⁻¹.
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C=C stretching vibrations of the aromatic rings around 1400-1600 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show the deprotonated molecule [M-H]⁻ at an m/z corresponding to the calculated mass of C₁₃H₇F₂O₂⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Caption: Integrated synthesis and analytical workflow.
Applications in Drug Development: A Scaffold of Therapeutic Promise
Biphenyl carboxylic acids are a well-established class of compounds with diverse biological activities. The introduction of fluorine atoms in 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid enhances its potential as a scaffold for the development of novel therapeutic agents.
Anti-Inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl scaffold. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. The fluorine substituents in 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid can enhance the binding affinity and selectivity for COX-1 and COX-2, potentially leading to more potent and safer anti-inflammatory drugs.
Anticancer Therapeutics
The biphenyl motif is also present in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of protein-protein interactions, and induction of apoptosis. The specific substitution pattern of 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid can be exploited to design molecules that target specific signaling pathways implicated in cancer progression.
Other Therapeutic Areas
The versatility of the fluorinated biphenyl carboxylic acid scaffold extends to other therapeutic areas, including cardiovascular diseases, neurodegenerative disorders, and infectious diseases. The ability to readily modify the carboxylic acid group and the aromatic rings allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling 3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Hazard Identification:
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
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Safety glasses with side shields or goggles.
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Chemical-resistant gloves (e.g., nitrile).
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Laboratory coat.
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Use in a well-ventilated area or with a fume hood.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
Disposal:
Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Building Block for Future Medicines
3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid represents a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the beneficial properties imparted by the fluorine substituents, makes it an attractive starting point for the design and development of novel therapeutic agents across a spectrum of diseases. This guide has provided a comprehensive technical overview, from synthesis and characterization to potential applications and safety considerations, to empower researchers in their quest for the next generation of innovative medicines.
References
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MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
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The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]
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PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
